molecular formula C13H11ClF3N5 B10960166 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10960166
M. Wt: 329.71 g/mol
InChI Key: ZAGZTWUMXOPAIP-UHFFFAOYSA-N
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Description

3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and are often explored in medicinal chemistry for their potential therapeutic applications. The presence of various functional groups, such as chloro, methyl, and trifluoromethyl, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of 1,3-dimethyl-1H-pyrazole. This can be achieved through the reaction of hydrazine with 2,4-pentanedione under acidic conditions.

    Introduction of the Chloro and Methyl Groups: The next step involves the chlorination and methylation of the pyrazole ring. This can be done using reagents such as thionyl chloride and methyl iodide.

    Cyclization to Form the Pyrazolo[1,5-a]pyrimidine Core: The final step is the cyclization reaction, where the pyrazole derivative reacts with a suitable pyrimidine precursor under basic conditions to form the pyrazolo[1,5-a]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the chloro group, converting it to a hydrogen atom or other functional groups.

    Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium methoxide, or primary amines under reflux conditions.

Major Products Formed

    Oxidation: Formation of alcohols, ketones, or carboxylic acids.

    Reduction: Formation of dechlorinated derivatives or other reduced products.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidines with various functional groups replacing the chloro group.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It has shown promise in preclinical studies as an anticancer agent, due to its ability to inhibit specific kinases involved in cell proliferation.

Industry

Industrially, the compound can be used in the development of agrochemicals, dyes, and materials science. Its unique chemical properties make it suitable for various applications, including as a precursor for functional materials.

Mechanism of Action

The mechanism of action of 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It can bind to the active sites of enzymes, inhibiting their activity. For example, it may inhibit kinases by competing with ATP binding, thereby blocking the phosphorylation of key proteins involved in cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-5-(1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
  • 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methylpyrazolo[1,5-a]pyrimidine

Uniqueness

Compared to similar compounds, 3-chloro-5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to the presence of both the trifluoromethyl and dimethylpyrazole groups. These functional groups enhance its chemical stability, reactivity, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H11ClF3N5

Molecular Weight

329.71 g/mol

IUPAC Name

3-chloro-5-(1,3-dimethylpyrazol-4-yl)-2-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C13H11ClF3N5/c1-6-8(5-21(3)19-6)9-4-10(13(15,16)17)22-12(18-9)11(14)7(2)20-22/h4-5H,1-3H3

InChI Key

ZAGZTWUMXOPAIP-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C)Cl)C

Origin of Product

United States

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